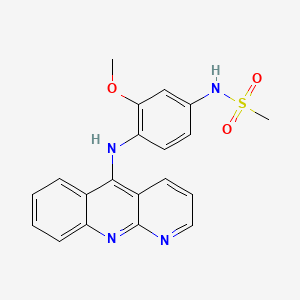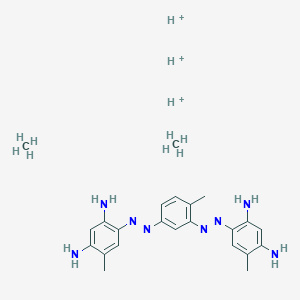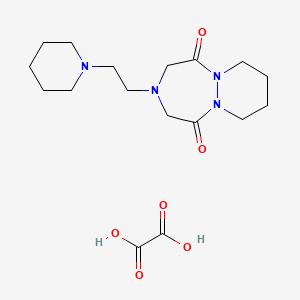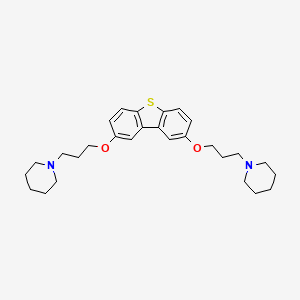
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine is a complex organic compound featuring a dibenzothiophene core linked to piperidine groups via propoxy chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine typically involves multiple steps:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.
Attachment of Propoxy Chains: The dibenzothiophene core is then functionalized with propoxy chains via nucleophilic substitution reactions.
Introduction of Piperidine Groups: The final step involves the attachment of piperidine groups to the propoxy chains through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dibenzothiophene core.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or piperidine moieties.
Scientific Research Applications
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its piperidine groups.
Materials Science: The dibenzothiophene core makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study the interactions of piperidine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with neurotransmitter receptors or ion channels, modulating their activity.
Material Properties: In materials science, its electronic properties are influenced by the conjugated system of the dibenzothiophene core and the electron-donating piperidine groups.
Comparison with Similar Compounds
Similar Compounds
1-(3-(1-Piperidinyl)propoxy)benzene: Similar in structure but lacks the dibenzothiophene core.
8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thiophene: Similar but with different substitution patterns on the dibenzothiophene core.
Uniqueness
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine is unique due to the combination of the dibenzothiophene core and the piperidine groups, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.
Properties
CAS No. |
34449-72-4 |
|---|---|
Molecular Formula |
C28H38N2O2S |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
1-[3-[8-(3-piperidin-1-ylpropoxy)dibenzothiophen-2-yl]oxypropyl]piperidine |
InChI |
InChI=1S/C28H38N2O2S/c1-3-13-29(14-4-1)17-7-19-31-23-9-11-27-25(21-23)26-22-24(10-12-28(26)33-27)32-20-8-18-30-15-5-2-6-16-30/h9-12,21-22H,1-8,13-20H2 |
InChI Key |
WDYBGTOAKZIVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)SC4=C3C=C(C=C4)OCCCN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)
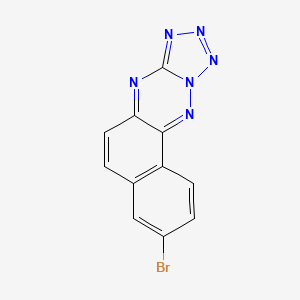

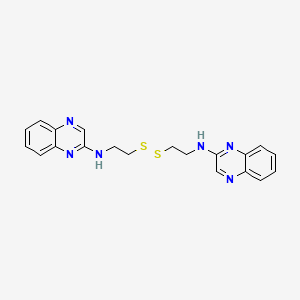
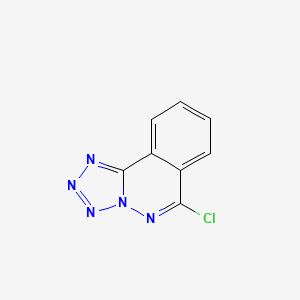

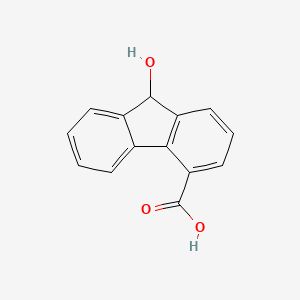
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)
